

In-Depth Technical Guide: 3,5-Bis(trifluoromethyl)-N-ethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-N-ethylaniline

Cat. No.: B1333709

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)-N-ethylaniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the aniline ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a potential synthetic route. However, it is important to note that detailed experimental data, including spectroscopic characterization and documented biological pathways for this specific molecule, are not readily available in the public domain. The information presented herein is a compilation of data from chemical suppliers and extrapolated knowledge from closely related compounds.

Molecular Structure and Properties

3,5-Bis(trifluoromethyl)-N-ethylaniline, identified by the CAS Number 49850-16-0, possesses a molecular structure characterized by an ethyl group attached to the nitrogen atom of 3,5-bis(trifluoromethyl)aniline.

Table 1: Physicochemical Properties of **3,5-Bis(trifluoromethyl)-N-ethylaniline**^{[1][2][3]}

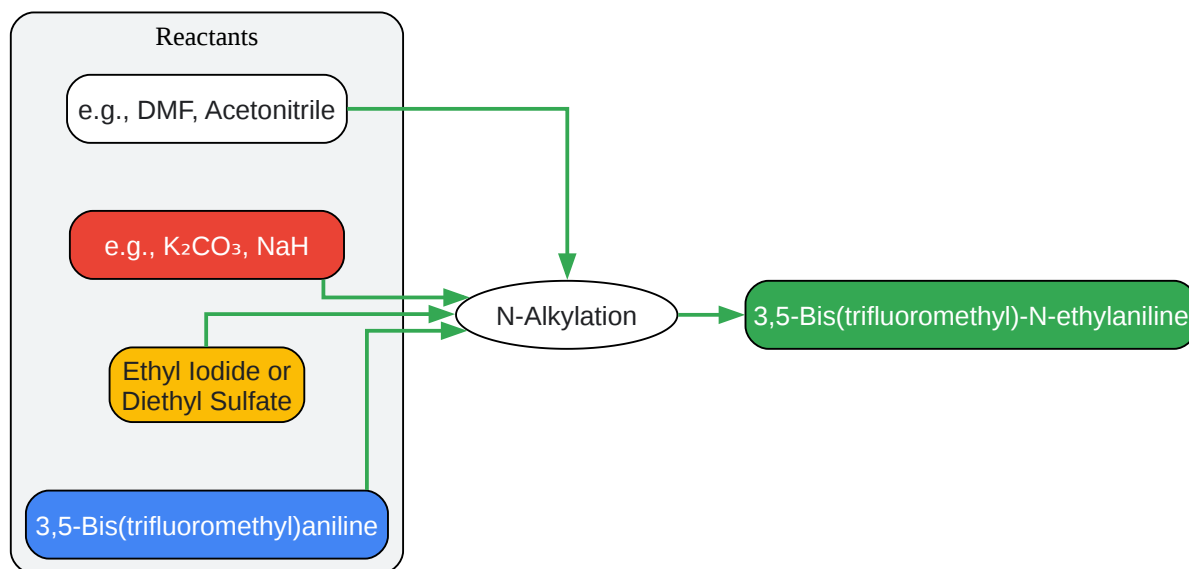
Property	Value
CAS Number	49850-16-0
Molecular Formula	C ₁₀ H ₉ F ₆ N
Molecular Weight	257.18 g/mol
Appearance	Assumed to be a liquid or low-melting solid
Boiling Point	96-98 °C at 15 mmHg[2]
Purity (typical)	tech. grade (e.g., 97%)[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of **3,5-Bis(trifluoromethyl)-N-ethylaniline** is not explicitly described in peer-reviewed literature. However, a logical and commonly employed synthetic strategy would be the N-ethylation of the corresponding primary amine, 3,5-bis(trifluoromethyl)aniline.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 3,5-bis(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to neutralize the acid generated during the reaction.



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Caption: Proposed synthesis of **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

General Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a general representation of an N-alkylation reaction and has not been experimentally validated for this specific compound.

- **Reaction Setup:** To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.).
- **Addition of Ethylating Agent:** To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.1-1.2 eq.) dropwise at room temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS) until the starting material is consumed.

- **Work-up:** Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield **3,5-Bis(trifluoromethyl)-N-ethylaniline**.

Spectroscopic Data (Predicted)

As experimental spectra for **3,5-Bis(trifluoromethyl)-N-ethylaniline** are not available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **3,5-Bis(trifluoromethyl)-N-ethylaniline**

Technique	Predicted Chemical Shifts (δ) / Peaks (cm^{-1}) / m/z
^1H NMR	- Aromatic protons: Signals in the range of δ 7.0-7.5 ppm.- $-\text{CH}_2-$ (ethyl): A quartet around δ 3.2-3.4 ppm.- $-\text{CH}_3$ (ethyl): A triplet around δ 1.2-1.4 ppm.
^{13}C NMR	- Aromatic carbons: Signals between δ 110-150 ppm.- CF_3 carbons: A quartet around δ 120-125 ppm (due to C-F coupling).- $-\text{CH}_2-$ (ethyl): A signal around δ 40-45 ppm.- $-\text{CH}_3$ (ethyl): A signal around δ 13-16 ppm.
IR Spectroscopy	- N-H stretch: Absence of a primary amine N-H stretch (around $3300\text{-}3500\text{ cm}^{-1}$). A weak secondary amine N-H overtone may be present.- C-H stretches (aromatic and aliphatic): Around $2850\text{-}3100\text{ cm}^{-1}$.- C=C stretch (aromatic): Around 1600 cm^{-1} .- C-N stretch: Around $1250\text{-}1350\text{ cm}^{-1}$.- C-F stretches: Strong absorptions in the range of $1100\text{-}1350\text{ cm}^{-1}$.
Mass Spectrometry (EI)	- Molecular Ion (M^+): $m/z = 257$.- Major Fragments: Loss of a methyl group ($\text{M}-15$), loss of an ethyl group ($\text{M}-29$).

Applications in Research and Drug Development

While specific applications for **3,5-Bis(trifluoromethyl)-N-ethylaniline** are not well-documented, its precursor, 3,5-bis(trifluoromethyl)aniline, is a key intermediate in the synthesis of various biologically active molecules. The introduction of the N-ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.

Potential research applications could include:

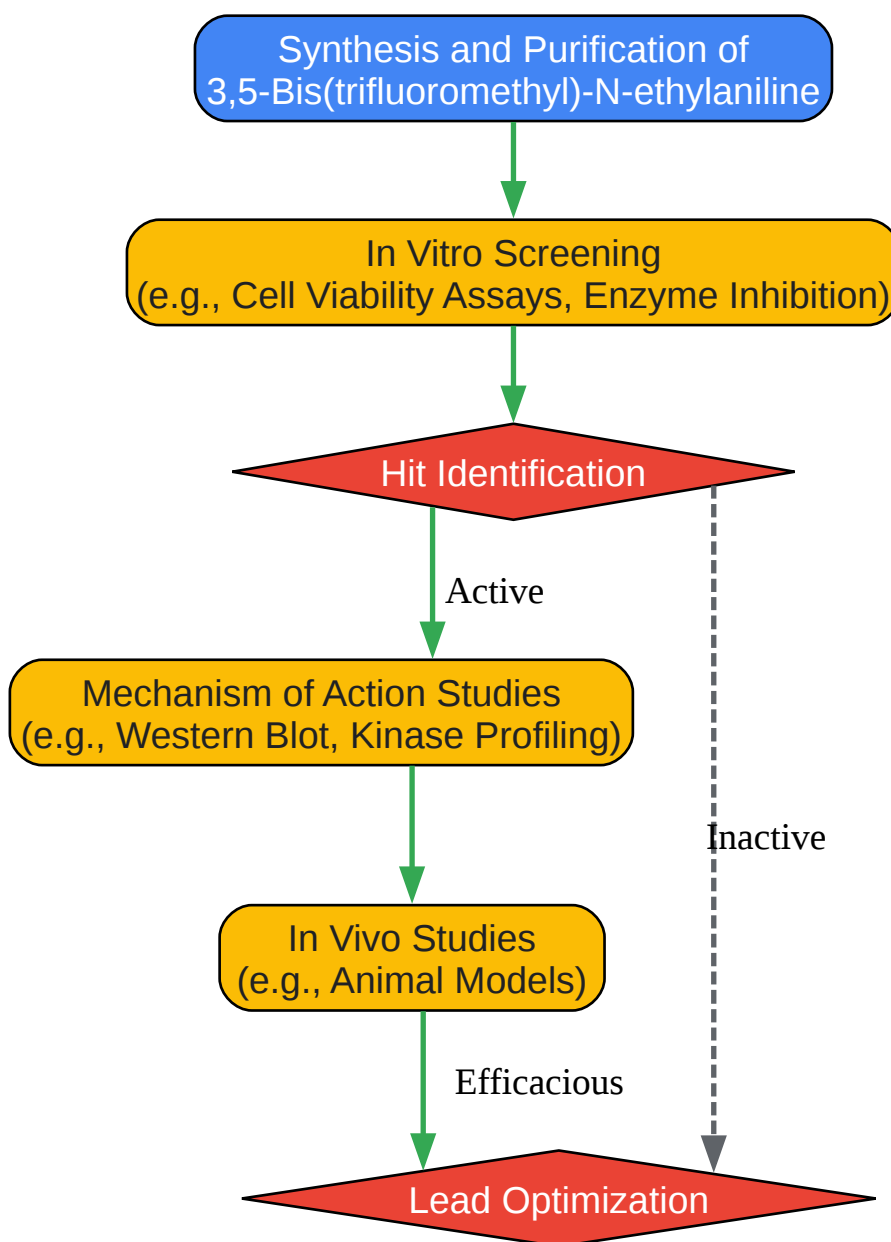
- **Synthesis of Novel Kinase Inhibitors:** The aniline scaffold is a common feature in many kinase inhibitors used in oncology.

- Development of Agrochemicals: The trifluoromethyl groups can enhance the efficacy and stability of pesticides and herbicides.
- Materials Science: Incorporation into polymers or other materials to modify their electronic and physical properties.

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the involvement of **3,5-Bis(trifluoromethyl)-N-ethylaniline** in any specific biological signaling pathways or established experimental workflows. Research in this area would first require the synthesis and purification of the compound, followed by in vitro and in vivo screening to identify any biological activity.

A hypothetical workflow for investigating the biological activity of this compound is presented below.



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Caption: Hypothetical workflow for biological evaluation.

Conclusion

3,5-Bis(trifluoromethyl)-N-ethylaniline is a chemical entity with high potential for application in drug discovery and materials science due to its unique structural features. This guide has provided an overview of its known properties and a scientifically plausible, though unconfirmed, synthetic route. Further experimental investigation is required to fully characterize this

compound and explore its potential biological activities and applications. The absence of detailed experimental data underscores an opportunity for novel research in this area.

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